molecular formula C16H20N2 B12591112 7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine CAS No. 648876-22-6

7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine

Cat. No.: B12591112
CAS No.: 648876-22-6
M. Wt: 240.34 g/mol
InChI Key: YCGBDHGSHHXIJD-UHFFFAOYSA-N
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Description

7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine is a heterocyclic compound that features both pyrrole and benzazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This binding interferes with the enzymes’ normal functions, leading to antibacterial and antitubercular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine is unique due to its combined pyrrole and benzazepine structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its effects on various cellular processes and its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzazepine core fused with a pyrrole moiety. The presence of the dimethylpyrrole group is crucial for its biological activity, influencing both its pharmacodynamics and pharmacokinetics.

Biological Activity Overview

Research indicates that compounds containing the 2,5-dimethylpyrrole scaffold exhibit various biological activities, including:

  • Antitubercular Activity : Several derivatives of 2,5-dimethylpyrrole have shown promising results against Mycobacterium tuberculosis (M. tuberculosis). Studies have reported that certain derivatives exhibit minimum inhibitory concentrations (MIC90) below 1 µg/mL with low cytotoxicity towards macrophages .
  • Monoclonal Antibody Production : The compound has been shown to enhance monoclonal antibody production in cell cultures. It suppresses cell growth while increasing glucose uptake and ATP levels, which are critical for maintaining cell viability during antibody production .
  • Antiproliferative Effects : Various studies have demonstrated that similar compounds exhibit moderate to potent antiproliferative activity against human cancer cell lines. For instance, certain analogues have been found to inhibit tubulin polymerization effectively, disrupting microtubule dynamics—an essential process for cell division .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Growth : The compound appears to modulate metabolic pathways that lead to enhanced productivity in cell cultures while maintaining cell viability.
  • Modulation of Glycosylation : It has been observed that the compound can suppress galactosylation levels on monoclonal antibodies, which is vital for therapeutic efficacy .
  • Binding Affinity : Molecular docking studies suggest that the compound can interact with specific protein targets involved in disease processes, enhancing its therapeutic potential against pathogens like M. tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitubercularMIC90 < 1 µg/mL against M. tuberculosis
Monoclonal AntibodyIncreased production; improved glucose uptake
AntiproliferativeModerate to potent activity against cancer cells

Case Study: Antitubercular Potential

A study conducted on various derivatives of 2,5-dimethylpyrrole identified three compounds (5n, 5q, and 5r) with significant antitubercular activity. These compounds demonstrated bacteriostatic and bactericidal effects at concentrations around their MIC values. Notably, derivative 5r showed excellent activity against multidrug-resistant strains .

Case Study: Monoclonal Antibody Production

In a controlled laboratory setting, the addition of this compound to cell cultures resulted in a marked increase in monoclonal antibody yield. The study highlighted how the compound's influence on metabolic pathways could optimize production processes for therapeutic antibodies .

Properties

CAS No.

648876-22-6

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

7-(2,5-dimethylpyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine

InChI

InChI=1S/C16H20N2/c1-12-5-6-13(2)18(12)16-8-7-15-11-17-9-3-4-14(15)10-16/h5-8,10,17H,3-4,9,11H2,1-2H3

InChI Key

YCGBDHGSHHXIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(CNCCC3)C=C2)C

Origin of Product

United States

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